MFCD18315457

Description

Such compounds are often characterized by advanced analytical techniques, including NMR, HPLC, and mass spectrometry, to confirm purity and structural integrity . While direct data on MFCD18315457 is absent, its inclusion in chemical databases suggests it belongs to a class of heterocyclic or organometallic compounds, given the prevalence of such structures in industrial and pharmacological research .

Properties

IUPAC Name |

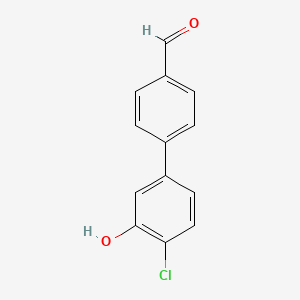

4-(4-chloro-3-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-12-6-5-11(7-13(12)16)10-3-1-9(8-15)2-4-10/h1-8,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITGYWXDXCEGQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60685857 | |

| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60685857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261919-39-4 | |

| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60685857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The preparation of MFCD18315457 involves several synthetic routes and reaction conditions. One common method is through a low-temperature self-exothermic reaction based on the solution method. This method is cost-effective and has a shorter preparation cycle compared to vacuum methods . The reaction involves mixing aluminum nitrate and aluminum acetylacetonate in specific ratios to optimize the dielectric performance of the resulting compound .

Chemical Reactions Analysis

MFCD18315457 undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with organolithium reagents to form acetylene derivatives . The compound can also participate in Suzuki–Miyaura coupling reactions, which are widely used for carbon–carbon bond formation . Common reagents used in these reactions include boron reagents and palladium catalysts .

Scientific Research Applications

MFCD18315457 has a wide range of scientific research applications. It is used in the preparation of high-performance dielectric films for electronic devices . The compound is also employed in the synthesis of non-terminal alkynes, which are key building blocks for the total synthesis of cytotoxic marine macrolides . Additionally, this compound is used in multi-component reactions for the generation of new chemical entities, particularly in drug discovery .

Mechanism of Action

The mechanism of action of MFCD18315457 involves its interaction with specific molecular targets and pathways. For example, in the context of its use in electronic devices, the compound improves the dielectric performance by forming a smooth, crack-free film surface with high visible light transmittance . In chemical reactions, it acts as a reagent that facilitates the formation of new chemical bonds, such as in Suzuki–Miyaura coupling reactions .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Research Findings and Limitations

- Structural Insights : Halogen substituents (Cl, Br, F) in analogs influence reactivity and toxicity. For example, bromine in this compound may improve binding affinity in medicinal targets compared to chlorine in Compound A .

- Synthetic Challenges : High molecular weight analogs (e.g., Compound B) face solubility issues, necessitating formulation adjustments for pharmacological use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.